molecular formula C11H9ClF2N4O2 B8138132 6-Chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylic acid

6-Chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylic acid

Cat. No.: B8138132
M. Wt: 302.66 g/mol
InChI Key: UVMAUUSAMAUHSW-UHFFFAOYSA-N
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Description

6-Chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyridine carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 2,2-difluoroethylamine, the pyrazole ring is formed through cyclization reactions.

    Coupling Reaction: The pyrazole derivative is then coupled with the chlorinated pyridine carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

6-Chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Agrochemicals: The compound is studied for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.

    Material Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6-Chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The compound’s difluoroethyl and pyrazole moieties contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    4-Chloro-3-nitropyridine: Similar in structure but with a nitro group instead of the pyrazole moiety.

    6-Chloro-4-aminopyridine-3-carboxylic acid: Lacks the difluoroethyl and pyrazole groups, making it less complex.

    2,2-Difluoroethylpyrazole: Contains the pyrazole and difluoroethyl groups but lacks the pyridine carboxylic acid structure.

Uniqueness: 6-Chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylic acid is unique due to its combination of a chlorinated pyridine ring, a difluoroethyl group, and a pyrazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

IUPAC Name

6-chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N4O2/c12-9-1-8(7(3-15-9)11(19)20)17-6-2-16-18(4-6)5-10(13)14/h1-4,10H,5H2,(H,15,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMAUUSAMAUHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)O)NC2=CN(N=C2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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